5-Nitro-1,2-benzothiazole-3-carbonitrile
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Overview
Description
5-Nitro-1,2-benzothiazole-3-carbonitrile is a heterocyclic compound that contains a benzothiazole ring with a nitro group at the 5-position and a cyano group at the 3-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,2-benzothiazole-3-carbonitrile typically involves the nitration of 1,2-benzothiazole-3-carbonitrile. One common method includes the reaction of 1,2-benzothiazole-3-carbonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,2-benzothiazole-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 5-Amino-1,2-benzothiazole-3-carbonitrile.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of this compound.
Scientific Research Applications
5-Nitro-1,2-benzothiazole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Nitro-1,2-benzothiazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,2-benzothiazole: Lacks the cyano group at the 3-position.
1,2-Benzothiazole-3-carbonitrile: Lacks the nitro group at the 5-position.
5-Amino-1,2-benzothiazole-3-carbonitrile: Contains an amino group instead of a nitro group at the 5-position.
Uniqueness
5-Nitro-1,2-benzothiazole-3-carbonitrile is unique due to the presence of both the nitro and cyano groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H3N3O2S |
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Molecular Weight |
205.20 g/mol |
IUPAC Name |
5-nitro-1,2-benzothiazole-3-carbonitrile |
InChI |
InChI=1S/C8H3N3O2S/c9-4-7-6-3-5(11(12)13)1-2-8(6)14-10-7/h1-3H |
InChI Key |
GRUQWHSYFXBRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)C#N |
Origin of Product |
United States |
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